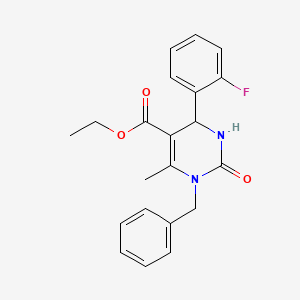
Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate is a useful research compound. Its molecular formula is C21H21FN2O3 and its molecular weight is 368.408. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
Ethyl 1-benzyl-4-(2-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (commonly referred to as a tetrahydropyrimidine derivative) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis pathways, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound belongs to the class of tetrahydropyrimidines, characterized by a pyrimidine ring fused with a tetrahydrofuran-like structure. The synthesis of this compound typically involves the Biginelli reaction, which is a well-known multi-component reaction that produces dihydropyrimidinones from aldehydes, β-keto esters, and urea or thiourea. The presence of the 2-fluorophenyl group is particularly noteworthy as it may influence the compound's biological activity through electronic and steric effects.
Biological Activities
This compound exhibits several biological activities:
1. Antitumor Activity
Recent studies have shown that compounds in the tetrahydropyrimidine class can inhibit cancer cell proliferation. For instance, in vitro assays demonstrated that derivatives similar to this compound exhibit cytotoxic effects against various cancer cell lines such as T47D (breast cancer) and HeLa (cervical cancer) cells . The mechanism often involves the induction of apoptosis and cell cycle arrest.
2. Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy. Research indicates that tetrahydropyrimidine derivatives can possess antibacterial and antifungal activities. These properties are attributed to their ability to disrupt microbial cell membranes or interfere with essential metabolic pathways .
3. Anti-inflammatory Effects
Inflammation-related disorders are another area where these compounds show promise. Some studies suggest that tetrahydropyrimidines can modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase.
The exact mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may act as an enzyme inhibitor or receptor modulator. For example, some derivatives have been reported to inhibit dihydrofolate reductase (DHFR), an important enzyme in nucleotide synthesis .
Case Studies
Several case studies have highlighted the potential therapeutic applications of this compound:
- Case Study 1: A study involving a series of tetrahydropyrimidine derivatives showed significant anti-cancer activity in xenograft models. The results indicated that compounds with similar structural features effectively reduced tumor size compared to controls .
- Case Study 2: In an evaluation of antimicrobial activity against resistant strains of bacteria, this compound demonstrated potent activity against Staphylococcus aureus and Escherichia coli .
Data Table: Biological Activities Overview
Propriétés
IUPAC Name |
ethyl 3-benzyl-6-(2-fluorophenyl)-4-methyl-2-oxo-1,6-dihydropyrimidine-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN2O3/c1-3-27-20(25)18-14(2)24(13-15-9-5-4-6-10-15)21(26)23-19(18)16-11-7-8-12-17(16)22/h4-12,19H,3,13H2,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMNQHDHZXDRSHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)NC1C2=CC=CC=C2F)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














